
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzothiophene core, a carboxamide group, and multiple substituents such as chlorine, ethyl, methyl, and fluorine.
Preparation Methods
The synthesis of 3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and the introduction of the various substituents. The synthetic route may involve the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Substituents: The chlorine, ethyl, methyl, and fluorine groups can be introduced through various substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles.
Scientific Research Applications
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide: This compound has a similar structure but with a methoxy group instead of a fluorine atom.
2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide: This compound has a similar structure but with a different position of the chlorine and methoxy groups.
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide: This compound has a similar structure but with a sulfonamide group instead of a carboxamide group.
Properties
Molecular Formula |
C18H15ClFNOS |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
3-chloro-N-(2-ethyl-6-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H15ClFNOS/c1-3-11-6-4-5-10(2)16(11)21-18(22)17-15(19)13-8-7-12(20)9-14(13)23-17/h4-9H,3H2,1-2H3,(H,21,22) |
InChI Key |
OOGBODJMLJNGBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


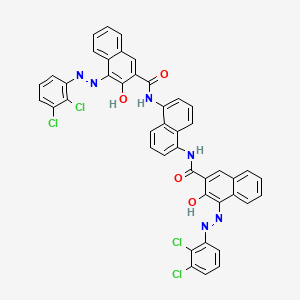


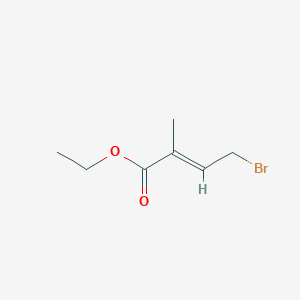
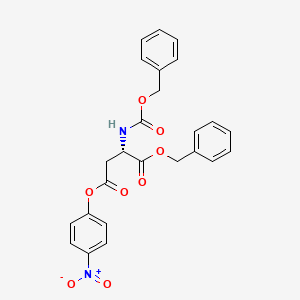

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)


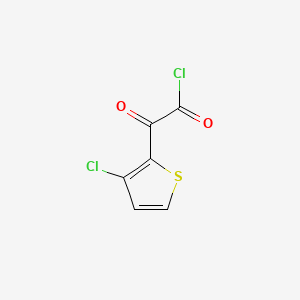


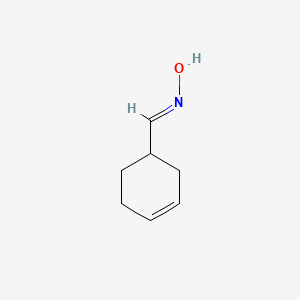
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)
